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This technical guide provides an in-depth overview of the preclinical data for H122, a novel
Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Transcriptional
Enhanced Associate Domain (TEAD) proteins. This document is intended for researchers,
scientists, and drug development professionals interested in the mechanism of action and
therapeutic potential of H122 in oncology.

Core Mechanism of Action

H122 is a heterobifunctional molecule that induces the degradation of TEAD proteins, which
are critical downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo
pathway and subsequent activation of TEADs are frequently implicated in tumorigenesis. H122
functions by simultaneously binding to a TEAD protein and the Cereblon (CRBN) E3 ubiquitin
ligase, leading to the ubiquitination and subsequent proteasomal degradation of the TEAD
protein. This targeted degradation effectively inhibits TEAD-mediated gene transcription,
including the downregulation of oncogenic targets such as MYC.[1]

Quantitative In Vitro Pharmacology

Comprehensive in vitro studies have been conducted to characterize the potency and
selectivity of H122. The key quantitative data are summarized in the tables below.

Table 1: Degradation and Binding Affinity of H122
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Parameter TEAD Isoform Value (nM)
DCso TEAD1 3

Ki TEAD2 2.0

TEAD3 3.6

TEAD4 1.6

DCso: Half-maximal degradation concentration. Ki: Inhibitory constant.

ble 2: Anti-oroliferati ity of

Cell Line Cancer Type ICso0 (NM)
MSTO-211H Mesothelioma 21.3
NCI-H226 Mesothelioma 0.6

ICso0: Half-maximal inhibitory concentration.

In Vivo Efficacy

Preclinical evaluation in a mouse xenograft model using MSTO-211H mesothelioma cells
demonstrated that H122 exhibits robust anti-tumor efficacy, highlighting its potential as a
therapeutic agent for TEAD-dependent cancers.[1]

Signaling Pathway

H122 directly targets the Hippo signaling pathway, a critical regulator of cell proliferation and
apoptosis. By inducing the degradation of TEAD proteins, H122 effectively curtails the
transcriptional activity driven by the YAP/TAZ-TEAD complex, which is often hyperactivated in
various cancers. A key downstream consequence of H122-mediated TEAD degradation is the
significant downregulation of MYC target genes, which are crucial for tumor cell growth and

survival.[1]
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are
based on the procedures described in the primary literature.

Determination of Half-Maximal Degradation
Concentration (DCso)

The DCso of H122 for TEAD1 was determined in MSTO-211H cells.

e Cell Culture: MSTO-211H cells were cultured in RPMI-1640 medium supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere
of 5% COa.
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o Compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight.
The following day, cells were treated with a serial dilution of H122 (typically ranging from 0.1
nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

e Protein Extraction and Quantification: After treatment, cells were washed with ice-cold PBS
and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein
concentration was determined using a BCA protein assay.

o Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE
and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in
TBST and then incubated with primary antibodies against TEAD1 and a loading control (e.g.,
GAPDH or B-actin) overnight at 4°C. After washing, the membrane was incubated with HRP-
conjugated secondary antibodies.

o Data Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system. The band intensities were quantified using densitometry software. The
percentage of TEAD1 degradation was calculated relative to the vehicle-treated control after
normalization to the loading control. The DCso value was determined by fitting the dose-
response data to a four-parameter logistic curve using GraphPad Prism or similar software.

Determination of Inhibitory Constant (Ki)

The binding affinity of H122 to TEAD2, TEAD3, and TEAD4 was assessed using a competitive
binding assay.

o Protein and Probe Preparation: Recombinant human TEAD proteins and a fluorescently
labeled tracer with known affinity for the TEAD lipid pocket were used.

o Assay Setup: The assay was performed in a 384-well plate. A fixed concentration of the
TEAD protein and the fluorescent tracer were incubated with serial dilutions of H122.

o Fluorescence Polarization Measurement: After an incubation period to reach equilibrium, the
fluorescence polarization (FP) of each well was measured using a plate reader. The
displacement of the fluorescent tracer by H122 results in a decrease in the FP signal.

o Data Analysis: The Ki value was calculated from the ICso value (the concentration of H122
that displaces 50% of the tracer) using the Cheng-Prusoff equation, which takes into account
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the concentration and Ks of the fluorescent tracer.

Determination of Half-Maximal Inhibitory Concentration
(ICso0) for Cell Viability

The anti-proliferative effect of H122 was evaluated in MSTO-211H and NCI-H226 cell lines
using a cell viability assay.

o Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well
and allowed to attach overnight.

o Compound Treatment: The following day, the media was replaced with fresh media
containing serial dilutions of H122 or vehicle control.

 Viability Assessment: After a 72-hour incubation period, cell viability was assessed using the
CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator
of metabolically active cells.

o Data Analysis: Luminescence was measured using a plate reader. The percentage of cell
viability was calculated relative to the vehicle-treated control. The ICso value was determined
by plotting the percentage of viability against the logarithm of H122 concentration and fitting
the data to a sigmoidal dose-response curve.

MSTO-211H Mouse Xenograft Model

The in vivo anti-tumor activity of H122 was assessed in a subcutaneous xenograft model.

e Animal Husbandry: Female BALB/c nude mice (6-8 weeks old) were used. Animals were
housed in a specific-pathogen-free environment with ad libitum access to food and water.

e Tumor Implantation: MSTO-211H cells (5 x 10° cells in 100 pL of PBS/Matrigel mixture) were
subcutaneously injected into the right flank of each mouse.

e Treatment: When tumors reached a palpable size (approximately 100-150 mms3), mice were
randomized into vehicle control and H122 treatment groups. H122 was administered via a
suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
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» Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated
using the formula: (Length x Width2)/2. Body weight was also monitored as an indicator of

toxicity.

o Endpoint and Analysis: The study was terminated when tumors in the control group reached
a predetermined size or at a specified time point. Tumor growth inhibition (TGI) was
calculated as the percentage difference in the mean tumor volume between the treated and
vehicle control groups. Statistical analysis was performed to determine the significance of

the anti-tumor effect.
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Preclinical Evaluation Workflow for H122

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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